molecular formula C20H24O5 B14751241 epi-Eriocalyxin A

epi-Eriocalyxin A

Cat. No.: B14751241
M. Wt: 344.4 g/mol
InChI Key: NTFGUZQAIRRLSN-OIOWRWDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: epi-Eriocalyxin A is typically isolated from the plant Isodon eriocalyx. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound used in research is obtained through extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions: epi-Eriocalyxin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may yield alcohols or alkanes .

Scientific Research Applications

epi-Eriocalyxin A has a wide range of scientific research applications, including:

Mechanism of Action

epi-Eriocalyxin A exerts its effects primarily through the induction of apoptosis in cancer cells. The compound inhibits the activation of ERK1/2 and JNK signaling pathways, which leads to the suppression of Bcl-2 expression. This results in the activation of caspase 3 and Bax, promoting cell apoptosis .

Comparison with Similar Compounds

Uniqueness: epi-Eriocalyxin A is unique due to its specific ability to induce apoptosis in colon cancer cells by inhibiting ERK1/2 and JNK activation. This makes it a promising candidate for the development of targeted cancer therapies .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(1S,1'R,5S,6S,9R,10R)-2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde

InChI

InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3/t11-,12-,13-,14-,19+,20+/m1/s1

InChI Key

NTFGUZQAIRRLSN-OIOWRWDRSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@@]34[C@@H](C(C=CC4=O)(C)C)C=O

Canonical SMILES

CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O

Origin of Product

United States

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